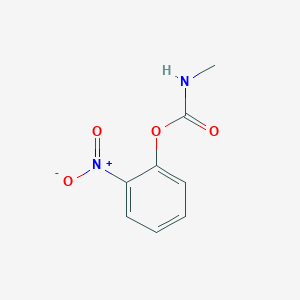
2-Nitrophenyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenyl N-methylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol. It is a pale yellow or pale red liquid that is insoluble in water. This compound belongs to the class of carbamates and is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl N-methylcarbamate can be synthesized through the reaction of 2-nitrophenol with methyl isocyanate under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle the exothermic nature of the synthesis process. The compound is then purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 2-Nitrophenyl N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Nitroso derivatives and nitro compounds.
Reduction: Amines and hydroxylamines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Nitrophenyl N-methylcarbamate is widely used in scientific research due to its versatile chemical properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a probe in biological studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed as a tool to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-Nitrophenyl N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the context of its application, such as in enzyme inhibition or receptor binding.
類似化合物との比較
2-Nitrophenyl N-methylcarbamate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: A structurally related carbamate with different substituents.
2-sec-Butylphenyl N-methylcarbamate (BPMC): Another carbamate used as an insecticide.
These compounds share similarities in their carbamate structure but differ in their substituents and applications, making this compound unique in its specific uses and properties.
特性
CAS番号 |
7374-06-3 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC名 |
(2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(11)14-7-5-3-2-4-6(7)10(12)13/h2-5H,1H3,(H,9,11) |
InChIキー |
WROWUHCAAFNMJL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
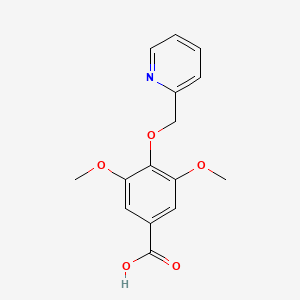
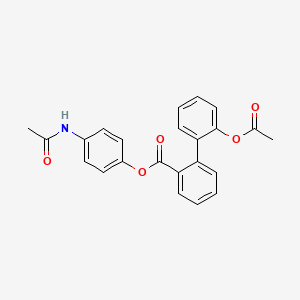

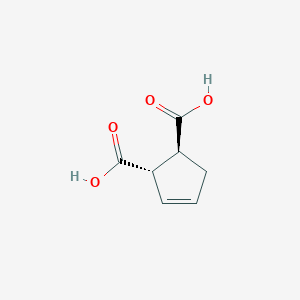
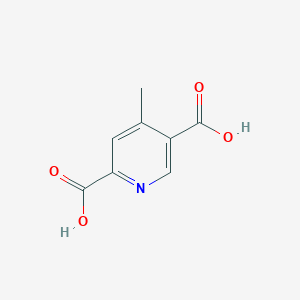
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
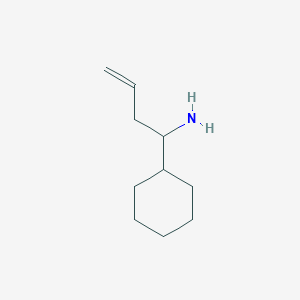


![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
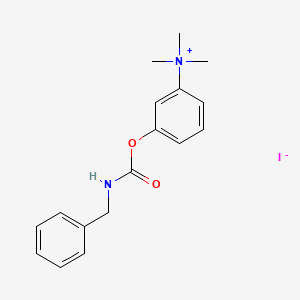
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
